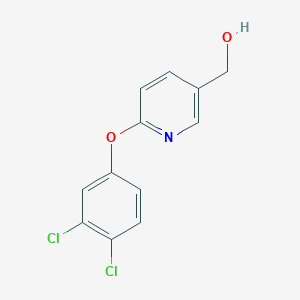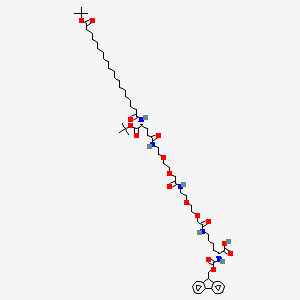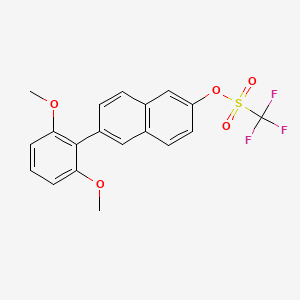
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a trifluoromethanesulfonate group attached to a naphthyl ring, which is further substituted with a 2,6-dimethoxyphenyl group. This compound is of interest due to its potential reactivity and utility in organic synthesis and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 6-(2,6-Dimethoxyphenyl)-2-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
6-(2,6-Dimethoxyphenyl)-2-naphthol+Trifluoromethanesulfonic anhydride→6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include considerations for the efficient use of reagents, solvent recovery, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The naphthyl and phenyl rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, due to the presence of the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyl derivatives, while oxidation and reduction can modify the aromatic rings.
Wissenschaftliche Forschungsanwendungen
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.
Wirkmechanismus
The mechanism of action of 6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is not well-documented. its reactivity is primarily due to the presence of the trifluoromethanesulfonate group, which is a good leaving group in nucleophilic substitution reactions. The compound’s effects in biological systems would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethoxyphenyl trifluoromethanesulfonate
- 2,6-Dimethylphenyl trifluoromethanesulfonate
Uniqueness
6-(2,6-Dimethoxyphenyl)-2-naphthyl trifluoromethanesulfonate is unique due to the combination of the naphthyl ring and the 2,6-dimethoxyphenyl group, which imparts distinct reactivity and potential applications compared to other similar compounds. The presence of the trifluoromethanesulfonate group further enhances its utility in various chemical reactions.
Eigenschaften
Molekularformel |
C19H15F3O5S |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
[6-(2,6-dimethoxyphenyl)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C19H15F3O5S/c1-25-16-4-3-5-17(26-2)18(16)14-7-6-13-11-15(9-8-12(13)10-14)27-28(23,24)19(20,21)22/h3-11H,1-2H3 |
InChI-Schlüssel |
KGCZBQPHBLXZAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


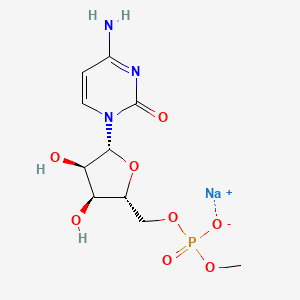

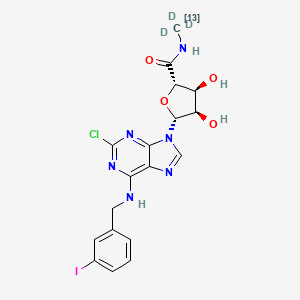
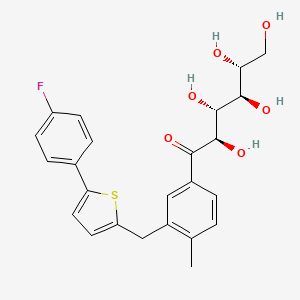
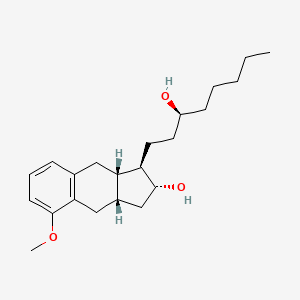


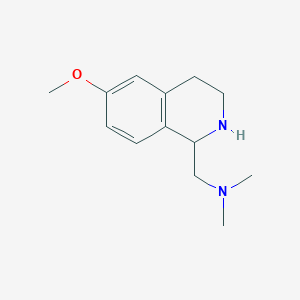
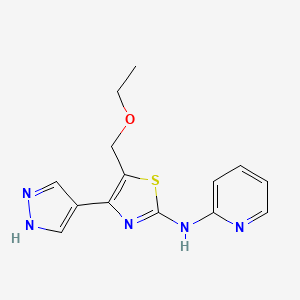
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)

